molecular formula C8H19ClN2 B12345246 N,N-diethylpyrrolidin-3-amine;hydrochloride CAS No. 20984-82-1

N,N-diethylpyrrolidin-3-amine;hydrochloride

Katalognummer: B12345246
CAS-Nummer: 20984-82-1
Molekulargewicht: 178.70 g/mol
InChI-Schlüssel: QXBKGXAREGTDCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethylpyrrolidin-3-amine;hydrochloride is a chemical compound with the molecular formula C8H18N2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylpyrrolidin-3-amine;hydrochloride typically involves the alkylation of pyrrolidine with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Pyrrolidine+DiethylamineN,N-diethylpyrrolidin-3-amine\text{Pyrrolidine} + \text{Diethylamine} \rightarrow \text{N,N-diethylpyrrolidin-3-amine} Pyrrolidine+Diethylamine→N,N-diethylpyrrolidin-3-amine

The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt:

N,N-diethylpyrrolidin-3-amine+HClThis compound\text{N,N-diethylpyrrolidin-3-amine} + \text{HCl} \rightarrow \text{this compound} N,N-diethylpyrrolidin-3-amine+HCl→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethylpyrrolidin-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted amines.

Wissenschaftliche Forschungsanwendungen

N,N-diethylpyrrolidin-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of N,N-diethylpyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-dimethylpyrrolidin-3-amine
  • N,N-diethylpiperidin-3-amine
  • N,N-diethylmorpholin-3-amine

Uniqueness

N,N-diethylpyrrolidin-3-amine;hydrochloride is unique due to its specific structural features and reactivity

Eigenschaften

CAS-Nummer

20984-82-1

Molekularformel

C8H19ClN2

Molekulargewicht

178.70 g/mol

IUPAC-Name

N,N-diethylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-3-10(4-2)8-5-6-9-7-8;/h8-9H,3-7H2,1-2H3;1H

InChI-Schlüssel

QXBKGXAREGTDCM-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1CCNC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.